molecular formula C9H14N2S2 B14610703 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine CAS No. 58841-45-5

4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine

Cat. No.: B14610703
CAS No.: 58841-45-5
M. Wt: 214.4 g/mol
InChI Key: ZNVJWSRMTCAFDV-UHFFFAOYSA-N
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Description

4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine is an organic compound that features a benzene ring substituted with two amino groups and a sulfanyl-ethyl-sulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted benzene derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl and amino groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,3-diamine: Similar structure but with different positioning of amino groups.

    4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,4-diamine: Another isomer with amino groups in para positions.

    4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diol: Contains hydroxyl groups instead of amino groups.

Uniqueness

The uniqueness of 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific and industrial fields.

Properties

CAS No.

58841-45-5

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-(2-methylsulfanylethylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C9H14N2S2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,10-11H2,1H3

InChI Key

ZNVJWSRMTCAFDV-UHFFFAOYSA-N

Canonical SMILES

CSCCSC1=CC(=C(C=C1)N)N

Origin of Product

United States

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